3-[[2-(4-Fluorophenyl)-5-propan-2-ylpyrazol-3-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid
Overview
Description
3-[[2-(4-Fluorophenyl)-5-propan-2-ylpyrazol-3-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid is a complex organic compound featuring a pyrazole ring substituted with fluorophenyl and propan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(4-Fluorophenyl)-5-propan-2-ylpyrazol-3-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl and propan-2-yl groups. The final steps involve the formation of the carbamoyl and carboxylic acid functionalities.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the propan-2-yl group.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the fluorophenyl group can enhance binding affinity and selectivity towards biological targets.
Medicine
Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structure suggests potential activity against certain diseases, and it may serve as a lead compound for drug discovery.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 3-[[2-(4-Fluorophenyl)-5-propan-2-ylpyrazol-3-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding to hydrophobic pockets in proteins, while the pyrazole ring may participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylboronic acid: Shares the fluorophenyl group but differs in the boronic acid functionality.
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: Contains a fluorophenyl group and a similar pyrazole ring structure.
4-Fluorocinnamic acid: Features a fluorophenyl group but has a different core structure.
Uniqueness
The uniqueness of 3-[[2-(4-Fluorophenyl)-5-propan-2-ylpyrazol-3-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid lies in its combination of functional groups and the specific arrangement of atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[[2-(4-fluorophenyl)-5-propan-2-ylpyrazol-3-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O3/c1-10(2)14-8-15(24(21-14)12-6-4-11(19)5-7-12)20-17(25)16-13(18(26)27)9-23(3)22-16/h4-10H,1-3H3,(H,20,25)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXGNLIMGNONDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)NC(=O)C2=NN(C=C2C(=O)O)C)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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